Cas no 1217862-64-0 (2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol 化学的及び物理的性質
名前と識別子
-
- 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol
- 1,4-benzoxazepin-7-ol, 2,3,4,5-tetrahydro-
-
- インチ: 1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
- InChIKey: AHEPIFWCUQGFQX-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(O)C=C2CNCC1
じっけんとくせい
- 密度みつど: 1.184±0.06 g/cm3(Predicted)
- ふってん: 343.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.40±0.20(Predicted)
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187779-10.0g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-187779-1.0g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-187779-0.1g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-187779-0.25g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-187779-5.0g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-187779-0.05g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-187779-0.5g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-187779-2.5g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-187779-5g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-187779-10g |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol |
1217862-64-0 | 10g |
$5774.0 | 2023-09-18 |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-olに関する追加情報
2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-ol: A Comprehensive Overview
The compound with CAS No. 1217862-64-0, known as 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrobenzoxazepines, which are derivatives of benzoxazepine with a partially saturated ring system. The benzoxazepine core is a bicyclic structure consisting of a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen atom). The tetrahydro designation indicates that four of the double bonds in the parent structure have been hydrogenated, resulting in a partially saturated system.
Recent studies have highlighted the potential of tetrahydrobenzoxazepinols as scaffolds for drug discovery. For instance, researchers have explored their role as neuroprotective agents and anti-inflammatory compounds. The hydroxyl group at position 7 of the molecule plays a crucial role in its biological activity by facilitating hydrogen bonding interactions with target proteins. This functional group also contributes to the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological investigations.
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol typically involves multi-step reactions that combine principles from both organic and medicinal chemistry. One common approach involves the cyclization of appropriately substituted amino alcohols or ketones under acidic or basic conditions. The stereochemistry of the molecule is critical, as different configurations at the hydroxyl-bearing carbon can significantly impact its biological activity. Recent advancements in asymmetric catalysis have enabled the selective synthesis of enantiomerically pure forms of this compound.
In terms of biological activity, tetrahydrobenzoxazepinols have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Their ability to modulate key enzymes involved in oxidative stress and inflammation has been extensively studied. For example, a study published in *Nature Communications* demonstrated that 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol exhibits potent inhibitory activity against cyclooxygenase (COX)-2 enzymes without significantly affecting COX-1 activity. This selectivity is particularly desirable for developing anti-inflammatory agents with reduced gastrointestinal side effects.
Beyond its pharmacological applications, tetrahydrobenzoxazepinols are also being explored for their potential in agrochemicals and materials science. For instance, researchers have investigated their role as fungicides and plant growth regulators due to their ability to interfere with fungal cell wall synthesis. Additionally, the compound's unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
From a structural perspective, the benzoxazepine core provides a rigid framework that can be further functionalized to enhance its bioactivity or stability. For example, substituting electron-withdrawing groups at specific positions on the aromatic ring can increase the compound's binding affinity to target receptors. Conversely, introducing bulky groups can improve its pharmacokinetic profile by reducing clearance rates through metabolic pathways.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular mechanisms underlying the biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol. Molecular docking studies have revealed that the hydroxyl group at position 7 interacts favorably with a conserved serine residue in several target proteins. This interaction is critical for stabilizing protein-ligand complexes and ensuring high-affinity binding.
In conclusion, 2,3,4,5-tetrahydro-*1*,*4*-benzoxazepin-*7*-ol represents a versatile chemical scaffold with immense potential across multiple therapeutic areas. Its unique combination of structural rigidity and functional versatility makes it an ideal candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, tetrahydrobenzoxazepinols *are poised to play an increasingly important role in modern drug discovery and materials science.
1217862-64-0 (2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol) 関連製品
- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)
- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)
- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)
- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)
- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)
- 60577-23-3(2-(Dimethylamino)-2-phenylbutanol Hydrochloride)
- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)
- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)




